![molecular formula C24H23ClN4O5 B4165742 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4165742.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide
Overview
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide, also known as CP-122,721, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and inflammatory diseases.
Mechanism of Action
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide acts as a selective antagonist of the neuropeptide Y1 receptor, which is involved in regulating various physiological processes such as appetite, stress response, and pain perception. By blocking the activity of this receptor, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide is able to reduce inflammation and pain, as well as alleviate anxiety.
Biochemical and Physiological Effects
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, as well as increase the levels of anti-inflammatory cytokines such as interleukin-10. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide for lab experiments is its selectivity for the neuropeptide Y1 receptor, which allows for more precise targeting of specific physiological processes. However, its high cost and limited availability may pose challenges for researchers looking to use it in their experiments.
Future Directions
There are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide. One area of interest is its potential use in the treatment of chronic pain, particularly in conditions such as neuropathic pain and fibromyalgia. Another area of interest is its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanisms of action of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide and its potential interactions with other drugs and physiological processes.
properties
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O5/c1-2-23(30)28-12-10-27(11-13-28)20-7-6-17(25)15-19(20)26-24(31)22-9-8-21(34-22)16-4-3-5-18(14-16)29(32)33/h3-9,14-15H,2,10-13H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHUHTWGGYKLPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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